molecular formula C15H23N5O2S B2582597 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine CAS No. 2310102-14-6

4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine

Cat. No. B2582597
CAS RN: 2310102-14-6
M. Wt: 337.44
InChI Key: CFSMWRXRCPVEIZ-UHFFFAOYSA-N
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Description

4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound is a piperidine derivative that exhibits a wide range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine exhibits several biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the suppression of oxidative stress, and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, research could focus on the development of derivatives of this compound with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is a promising compound with a wide range of biological activities. Its potential use in drug development and as a tool for studying various biological processes makes it an important area of research. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine involves several steps. The first step involves the reaction of 3-methylimidazole with 1,3,5-trimethylpyrazole in the presence of a base. This reaction yields the intermediate product, which is then reacted with piperidine and sulfonyl chloride to obtain the final product.

Scientific Research Applications

The scientific research application of 4-(3-Methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine is vast. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been found to possess potent antioxidant and antifungal properties.

properties

IUPAC Name

4-(3-methylimidazol-4-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-11-15(12(2)19(4)17-11)23(21,22)20-7-5-13(6-8-20)14-9-16-10-18(14)3/h9-10,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSMWRXRCPVEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)C3=CN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

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